Acefylline sodium salt (CAS 837-27-4) is a highly water-soluble, covalently modified N7-derivative of theophylline. As a pre-neutralized xanthine salt, it is primarily procured for its superior aqueous processability compared to traditional methylxanthines [1]. By incorporating an acetic acid moiety at the N7 position and forming a sodium salt, this compound overcomes the severe solubility limitations of theophylline while maintaining its core pharmacological utility as a phosphodiesterase inhibitor and adenosine receptor antagonist [2]. For industrial buyers and formulation scientists, it serves as a premium, ready-to-dissolve active pharmaceutical ingredient (API) and a versatile precursor for synthesizing advanced therapeutic hybrids.
Generic substitution with parent methylxanthines like theophylline or complex salts like aminophylline often fails due to critical formulation and safety bottlenecks. Theophylline exhibits poor aqueous solubility (~7.3 mg/mL), making it unsuitable for high-concentration liquid formulations without the use of undesirable co-solvents [1]. While aminophylline improves solubility, it is merely a complex that dissociates in solution, releasing ethylenediamine—a known irritant linked to contact dermatitis and hypersensitivity [2]. Furthermore, substituting Acefylline sodium salt with its free acid form (theophylline-7-acetic acid) introduces manufacturing delays, as the free acid is only slightly soluble and requires precise in-situ alkaline neutralization. Procuring the exact sodium salt ensures immediate dissolution, stable pH profiles, and the elimination of excipient-driven toxicity.
Theophylline's poor water solubility fundamentally limits its use in liquid dosage forms. Acefylline sodium salt resolves this by providing a freely soluble profile, allowing for high-concentration formulations. Quantitative comparisons show that while theophylline solubility is restricted to approximately 7.3 mg/mL at room temperature, Acefylline sodium salt achieves solubility exceeding 100 mg/mL [1]. This magnitude of difference is critical for developing injectables and syrups without precipitation risks.
| Evidence Dimension | Aqueous solubility at neutral pH |
| Target Compound Data | >100 mg/mL (freely soluble) |
| Comparator Or Baseline | Theophylline (~7.3 mg/mL) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Room temperature, aqueous media |
Enables the procurement of a single API for high-concentration liquid formulations without the need for co-solvents or complexation agents.
Aminophylline is widely used to bypass theophylline's solubility issues, but it relies on an ethylenediamine complex that dissociates upon administration. This dissociation exposes patients to ethylenediamine, which is associated with hypersensitivity, gastric irritation, and contact dermatitis [1]. Acefylline sodium salt is a stable, covalently bonded N7-derivative that does not contain or release ethylenediamine, offering a superior safety profile for sensitive patient populations [2].
| Evidence Dimension | Excipient toxicity and chemical stability |
| Target Compound Data | 0% ethylenediamine release (stable covalent derivative) |
| Comparator Or Baseline | Aminophylline (releases ethylenediamine upon dissociation) |
| Quantified Difference | Complete elimination of ethylenediamine exposure |
| Conditions | In vivo administration and aqueous formulation |
Allows buyers to formulate safer respiratory therapeutics with a significantly reduced risk of adverse allergic reactions compared to traditional aminophylline complexes.
Procuring the free acid form of acefylline (theophylline-7-acetic acid) introduces process inefficiencies, as it is only slightly soluble in water and requires in-situ neutralization with strong bases to achieve dissolution [1]. The pre-formed sodium salt dissolves rapidly and completely in neutral water, eliminating the need for pH adjustment steps during manufacturing and preventing pH-dependent API precipitation during storage.
| Evidence Dimension | Dissolution rate and pH-dependence |
| Target Compound Data | Rapid dissolution without pH adjustment |
| Comparator Or Baseline | Acefylline free acid (requires alkaline conditions, pH > 8) |
| Quantified Difference | Eliminates the in-situ neutralization step |
| Conditions | Standard aqueous compounding at room temperature |
Streamlines industrial formulation workflows, reducing batch times and minimizing the risk of formulation failure.
Ideal for formulating syrups, elixirs, and injectables where parent theophylline would precipitate, leveraging the >10-fold increase in aqueous solubility [1].
Serves as a direct replacement for aminophylline in product lines aimed at patients with ethylenediamine sensitivity or severe gastric irritation [2].
Utilized as a highly soluble, reactive precursor in the R&D of novel azomethine and triazole derivatives targeting cancer and inflammatory pathways, where the pre-formed salt accelerates reaction kinetics [3].